4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile
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Overview
Description
4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . Another efficient method involves a one-pot three-component synthesis using a nanoporous catalyst formulated as ZnO@SO3H@Tropine . This approach offers excellent yields and short reaction times, making it suitable for industrial production .
Chemical Reactions Analysis
4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimido[1,2-a]benzimidazoles and benzimidazole derivatives. These compounds share structural similarities but may differ in their biological activities and therapeutic potential . For example, benzimidazole derivatives are known for their antiviral and anticancer properties, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C17H12ClN5 |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile |
InChI |
InChI=1S/C17H12ClN5/c18-11-7-5-10(6-8-11)15-12(9-19)16(20)23-14-4-2-1-3-13(14)21-17(23)22-15/h1-8,15H,20H2,(H,21,22) |
InChI Key |
MCEREHDEVFUTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=CC=C(C=C4)Cl)C#N)N |
Origin of Product |
United States |
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